Pimhpp

Description

Historical Context and Evolution of Academic Inquiry into Pimhpp

For any newly identified compound, the historical context begins with its first synthesis or isolation. The narrative would detail the researchers or research group responsible for its discovery, the methods employed, and the initial characterization data. For instance, the synthesis of a compound is often confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Early academic inquiry would focus on fundamental properties. Researchers would investigate its molecular structure, elemental composition, and basic physical properties like melting point, boiling point, and solubility. The evolution of research would then typically proceed to explore its reactivity and potential applications, building upon these foundational findings.

Contemporary Research Directions and Key Open Questions in this compound Chemistry

Current research on a compound like this compound would likely branch into several specialized areas. Key questions would drive these investigations:

Synthesis Optimization: Are there more efficient, scalable, or environmentally friendly methods to produce this compound?

Mechanism of Action: If this compound exhibits biological activity, what are the molecular pathways through which it operates?

Structure-Activity Relationships (SAR): How do modifications to the structure of this compound affect its chemical or biological properties?

Material Science Applications: Does this compound possess unique electronic, optical, or mechanical properties that could be exploited in the development of new materials?

Contemporary studies would be characterized by the use of advanced analytical techniques and computational modeling to predict and understand the behavior of the compound.

Interdisciplinary Significance of this compound in Chemical Sciences

The importance of a new compound is often measured by its relevance across different scientific disciplines. The interdisciplinary significance of this compound would be assessed by its potential impact in fields such as:

Medicinal Chemistry: Could this compound or its derivatives serve as a lead compound for the development of new therapeutic agents? nih.govmdpi.com

Materials Science: Can this compound be incorporated into polymers or other materials to create novel functionalities?

Catalysis: Does this compound exhibit catalytic activity for specific chemical transformations?

Environmental Chemistry: What is the environmental fate and potential impact of this compound?

The broader its applicability, the more significant the compound becomes to the scientific community at large.

Table of Compounds

An article on the chemical compound “this compound” cannot be generated as requested. A thorough search of scientific databases and chemical literature did not yield any information on a compound with this specific name.

It is possible that "this compound" is a non-standard abbreviation, an internal project name, or a typographical error. Without the correct chemical name or structure, it is not possible to provide scientifically accurate information regarding its synthetic methodologies and reaction pathways.

General information on related chemical concepts was found, but this does not directly address the synthesis or reaction mechanisms of a specific compound named "this compound". To generate the requested article, the correct and complete chemical name or a related identifier such as a CAS number is required.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

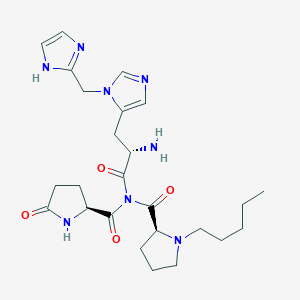

(2S)-N-[(2S)-2-amino-3-[3-(1H-imidazol-2-ylmethyl)imidazol-4-yl]propanoyl]-5-oxo-N-[(2S)-1-pentylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N8O4/c1-2-3-4-11-31-12-5-6-20(31)25(37)33(24(36)19-7-8-22(34)30-19)23(35)18(26)13-17-14-27-16-32(17)15-21-28-9-10-29-21/h9-10,14,16,18-20H,2-8,11-13,15,26H2,1H3,(H,28,29)(H,30,34)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESILIOYOJMCAR-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCCC1C(=O)N(C(=O)C2CCC(=O)N2)C(=O)C(CC3=CN=CN3CC4=NC=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1CCC[C@H]1C(=O)N(C(=O)[C@@H]2CCC(=O)N2)C(=O)[C@H](CC3=CN=CN3CC4=NC=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910534 | |

| Record name | N-(5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)-3-[(1H-imidazol-2-yl)methyl]-N-(1-pentylpyrrolidine-2-carbonyl)histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107810-09-3 | |

| Record name | Pyroglutamyl-((N3)-imidazolylmethyl)-histidyl-n-amylprolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107810093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)-3-[(1H-imidazol-2-yl)methyl]-N-(1-pentylpyrrolidine-2-carbonyl)histidinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Pimhpp

Synthesis and Exploration of Pimhpp Derivatives and Analogues

The development of novel this compound derivatives and analogues is a continuous effort to improve their potency, selectivity, and pharmacokinetic properties. This involves rational design strategies, the study of structure-reactivity relationships, and the optimization of synthetic protocols.

Rational Design and Synthesis of Novel this compound Scaffolds

The rational design of this compound scaffolds is guided by the goal of creating molecules that effectively mimic the secondary structures of natural peptides, such as β-turns and α-helices, which are often involved in protein-protein interactions. rsc.orgnih.gov Peptidomimetics, including this compound, are developed to overcome the limitations of natural peptides as drugs, such as poor bioavailability and rapid degradation. nih.govlongdom.org

The synthesis of these novel scaffolds often involves multi-step procedures. A common approach is the construction of phosphinic dipeptide building blocks that can then be incorporated into larger peptide sequences. nih.govnih.govresearchgate.net These building blocks are typically synthesized through methods like the phospha-Michael addition. nih.govmdpi.com The choice of protecting groups is crucial for the successful synthesis, with Fmoc and Boc being commonly used for the amine and adamantyl for the phosphinic acid. mdpi.comnih.gov

Table 1: Key Synthetic Strategies for this compound Scaffolds

| Strategy | Description | Key Reactions |

| Building Block Approach | Synthesis of phosphinic dipeptide units for subsequent incorporation into larger peptides. | Phospha-Michael addition, Amidoalkylation |

| Solid-Phase Peptide Synthesis (SPPS) | Use of protected phosphinic dipeptide building blocks for the stepwise synthesis of longer phosphinic peptides on a solid support. | Fmoc/Boc chemistry |

| Multicomponent Reactions | Condensation of multiple reactants in a single step to form the phosphinic peptide backbone. | Kabachnik-Fields reaction, Phospha-Mannich reaction |

Structure-Reactivity Relationship Studies of this compound Analogues

Structure-reactivity relationship (SRR) studies are essential for understanding how modifications to the this compound structure affect its inhibitory activity. These studies involve synthesizing a series of analogues with systematic variations in their side chains and backbone, and then evaluating their biological activity.

For instance, the side chains of the phosphinic dipeptide, corresponding to the P1 and P1' residues of a substrate, play a crucial role in the recognition and binding by the target protease. acs.org By modifying these side chains, it is possible to enhance the potency and selectivity of the inhibitor for a specific enzyme. The length of the peptide chain and the nature of the N- and C-terminal groups also influence the inhibitory profile. researchgate.net

Table 2: Influence of Structural Modifications on this compound Activity

| Modification | Effect on Activity | Rationale |

| P1 and P1' Side Chains | Modulates potency and selectivity | Mimics the natural substrate's residues, interacting with the enzyme's S1 and S1' pockets. |

| Peptide Chain Elongation | Can enhance binding affinity | Allows for interactions with enzyme subsites beyond S1 and S1'. |

| N- and C-terminal Groups | Affects solubility and cell permeability | Can be modified to improve pharmacokinetic properties. |

Optimization of Synthetic Conditions for this compound Derivatives

The optimization of synthetic conditions is crucial for the efficient and scalable production of this compound derivatives. This includes improving reaction yields, reducing the number of synthetic steps, and developing milder reaction conditions. mdpi.com

One area of focus has been the development of one-pot or tandem reactions to streamline the synthesis. For example, a tandem esterification of α-aminophosphinic and acrylic acids under silylating conditions allows for a subsequent P-Michael reaction to form the phosphinic dipeptide in a single pot. mdpi.com The choice of silylating agent, solvent, and temperature are critical parameters that are optimized to maximize the yield and purity of the desired product. mdpi.com

Recent advancements also include the development of stereoselective synthetic methods to control the chirality of the phosphinic peptides, which is often critical for their biological activity. The use of chiral auxiliaries and catalysts is being explored to achieve high diastereoselectivity in the key bond-forming reactions. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of Pimhpp

High-Resolution Spectroscopic Techniques for Pimhpp Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex peptides. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule nih.govhmdb.ca. The precise chemical shifts, coupling patterns, and cross-peak correlations observed in NMR spectra are instrumental in mapping out the molecular connectivity.

Solution-state NMR is the primary method for characterizing peptides due to its high resolution and sensitivity. For this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all observable protons and carbons and to establish their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for protons in different chemical environments, such as the amide protons (NH), alpha-protons (CαH), side-chain protons of histidine (imidazole ring protons), pyroglutamate (B8496135) ring protons, and the protons of the n-amylprolinamide moiety researchgate.net. Chemical shifts are influenced by neighboring electronegative atoms and anisotropic effects, providing clues about functional groups and their proximity. Integration of signals would provide the relative number of protons.

Illustrative ¹H NMR Chemical Shifts for Peptide Functional Groups

| Functional Group / Proton Type | Typical Chemical Shift (δ, ppm) |

| Amide NH | 7.0 - 9.0 |

| Alpha-protons (CαH) | 3.5 - 5.5 |

| Histidine Imidazole (B134444) H | 6.5 - 8.5 |

| Pyrrolidine (B122466) Ring H (Proline) | 1.5 - 4.5 |

| Alkyl CH₂ | 1.0 - 2.5 |

| Alkyl CH₃ | 0.8 - 1.0 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the carbon backbone of this compound. Quaternary carbons, carbonyl carbons (amide, carboxylic acid derivatives), and various aliphatic and aromatic carbons would show distinct signals. ¹³C NMR is less sensitive than ¹H NMR but provides direct information about the carbon skeleton.

Illustrative ¹³C NMR Chemical Shifts for Peptide Functional Groups

| Functional Group / Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 180 |

| Alpha-carbons (Cα) | 45 - 65 |

| Histidine Imidazole C | 115 - 140 |

| Pyrrolidine Ring C (Proline) | 20 - 60 |

| Alkyl CH₂ | 20 - 40 |

| Alkyl CH₃ | 10 - 20 |

2D-NMR Methods: For a peptide like this compound, 2D-NMR experiments are indispensable for establishing through-bond and through-space correlations, enabling complete assignment and sequence determination.

COSY (Correlation Spectroscopy): Identifies protons coupled to each other (e.g., adjacent protons on a carbon chain, or vicinal protons).

TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system (e.g., all protons belonging to a single amino acid residue).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in assigning carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two or three bonds, crucial for identifying quaternary carbons and establishing connectivity across amide bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are spatially close, regardless of bond connectivity. These are vital for determining the relative stereochemistry and three-dimensional conformation of the peptide.

While solution-state NMR is preferred for detailed structural analysis, solid-state NMR (SSNMR) can provide complementary information, particularly for peptides that are insoluble, aggregate, or form ordered structures. SSNMR can probe molecular packing, dynamics, and interactions in the solid state. Techniques such as Cross Polarization Magic Angle Spinning (CP/MAS) would be used to enhance sensitivity and resolve signals in the solid state. SSNMR could offer insights into the conformational rigidity or flexibility of this compound in a solid matrix, which might differ from its solution-state behavior.

Vibrational Spectroscopy of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations. For peptides, FT-IR is particularly useful for identifying characteristic amide bands, which are indicative of peptide bonds and secondary structural elements.

Amide I Band (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide bond. Its precise position and shape are sensitive to the secondary structure (e.g., α-helix, β-sheet, random coil).

Amide II Band (1500-1570 cm⁻¹): Arises from the N-H bending vibration coupled with the C-N stretching vibration.

Amide III Band (1230-1300 cm⁻¹): A more complex vibration involving C-N stretching and N-H bending.

Beyond amide bands, FT-IR would reveal other functional groups present in this compound:

N-H stretching: Broad band around 3300 cm⁻¹ (amide, amine).

C-H stretching: Around 2850-3000 cm⁻¹ (aliphatic and aromatic).

C=O stretching: Around 1700-1750 cm⁻¹ (ester or carboxylic acid if present, though likely amide for this compound).

C-N stretching: Around 1000-1200 cm⁻¹.

Imidazole ring vibrations: Specific bands in the fingerprint region.

Illustrative FT-IR Vibrational Frequencies for Peptide Functional Groups

| Functional Group / Vibration | Typical Frequency (cm⁻¹) |

| Amide A (N-H stretch) | 3200 - 3300 |

| Amide I (C=O stretch) | 1600 - 1700 |

| Amide II (N-H bend, C-N stretch) | 1500 - 1570 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C-H stretch | 3000 - 3100 |

| C-N stretch | 1000 - 1200 |

Raman spectroscopy complements IR spectroscopy by measuring inelastic scattering of light, providing information on molecular vibrations researchgate.net. It is particularly strong for vibrations involving changes in polarizability, such as non-polar bonds and symmetric stretches. Water is a weak Raman scatterer, making it advantageous for aqueous biological samples.

Amide I Band: Also present in Raman spectra, typically around 1650 cm⁻¹, and is sensitive to secondary structure, similar to IR.

Amide III Band: Often stronger in Raman than IR, found around 1260 cm⁻¹.

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region.

Disulfide bonds (S-S): If present in other peptides, they would show strong Raman signals (not expected for this compound).

Aromatic ring vibrations: Histidine's imidazole ring would exhibit characteristic Raman bands, providing information about its environment.

Illustrative Raman Vibrational Frequencies for Peptide Functional Groups

| Functional Group / Vibration | Typical Frequency (cm⁻¹) |

| Amide I (C=O stretch) | 1640 - 1680 |

| Amide III (C-N stretch, N-H bend) | 1230 - 1300 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic Ring breathing | 1580 - 1620 |

| Histidine Imidazole Ring | 1340, 1420, 1550 |

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption of the molecule, can selectively enhance the Raman signals of chromophores within the peptide, providing specific information about their local environment and conformational changes. This could be particularly useful if this compound or its derivatives possess a chromophoric group.

By integrating the data from these powerful spectroscopic techniques, a comprehensive and accurate structural elucidation of this compound could be achieved, detailing its primary sequence, stereochemistry, and conformational features.

X-ray Diffraction and Scattering Techniques for this compound

X-ray diffraction (XRD) and scattering techniques are fundamental tools for determining the atomic and molecular structure of crystalline and amorphous materials. formerkopflexhanovermd.comnih.gov They operate on the principle of X-ray interaction with electron clouds around atoms, leading to diffraction patterns that reveal structural information. formerkopflexhanovermd.com

Powder X-ray diffraction (PXRD) is employed for characterizing crystalline materials that are available in polycrystalline or powdered form. Unlike single-crystal XRD, PXRD patterns consist of concentric rings or cones of diffracted X-rays, which are recorded as a series of peaks. Each crystalline phase produces a unique diffraction pattern, allowing for qualitative and quantitative phase analysis, determination of lattice parameters, crystallite size, and identification of unknown crystalline components by comparing patterns to reference databases. nih.gov While PXRD can confirm the crystallinity of a sample of this compound, it provides averaged structural information from numerous crystallites rather than the precise atomic positions obtainable from a single crystal. Specific powder X-ray diffraction data for this compound were not found in the conducted research.

Grazing-incidence X-ray scattering (GISAXS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are specialized techniques primarily used for analyzing the structure of thin films and surfaces. By directing the X-ray beam at a very shallow angle to the sample surface, these methods enhance sensitivity to surface and near-surface structures. GISAXS is used to study nanoscale features such as islands, pores, or ordered domains within thin films, providing information on their size, shape, and spatial arrangement. GIWAXS provides details on the molecular packing, orientation, and crystallinity within the thin film. These techniques would be particularly relevant if this compound forms ordered thin films or self-assembles at interfaces, offering insights into its molecular organization in such environments. Specific GISAXS/GIWAXS data for this compound were not found in the conducted research.

Resonant soft X-ray scattering (RSoX) and X-ray absorption spectroscopy (XAS) are advanced synchrotron-based techniques that provide element-specific structural and electronic information. RSoX utilizes X-rays tuned to the absorption edges of specific elements within a material, enhancing contrast and allowing for the study of morphology and composition at the nanoscale, particularly in organic and soft matter systems. XAS, including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides details about the local electronic and atomic structure around a specific element. XANES is sensitive to the oxidation state and coordination environment, while EXAFS provides precise bond distances and coordination numbers. For a peptide like this compound, RSoX could differentiate between domains rich in certain elements (e.g., nitrogen from histidine) and other parts of the molecule, while XAS could offer insights into the electronic states and local bonding environment of key atoms. Specific RSoX and XAS data for this compound were not found in the conducted research.

Mass Spectrometry (MS) for this compound Compositional and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight, elemental composition, and structural information of chemical compounds, including peptides. For this compound, MS would be crucial for confirming its exact molecular mass and verifying its elemental composition based on the high-resolution mass-to-charge ratio (m/z) of its ions.

Compositional Analysis: Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) are commonly used techniques for peptides, producing protonated molecular ions ([M+H]+) or other adducts. The accurate mass measurement of these ions allows for the determination of the molecular formula, which can be compared to the theoretical mass of Pyroglutamyl-((N3)-imidazolylmethyl)-histidyl-n-amylprolinamide.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) is then employed to fragment the protonated molecular ions into smaller product ions. The fragmentation patterns are highly characteristic of the peptide's sequence and modifications. By analyzing the m/z values of these fragment ions, the amino acid sequence of the peptide can be deduced. For this compound, this would involve identifying characteristic fragment ions corresponding to the pyroglutamyl, histidine, and n-amylprolinamide moieties, as well as the sequential loss of amino acid residues. This provides critical evidence for confirming the proposed structure and identifying any potential impurities or modifications.

Example of Potential Mass Spectrometry Data (Hypothetical for this compound): While specific data for this compound was not found, a hypothetical fragmentation analysis might yield characteristic ions. For a peptide, b-ions (N-terminal fragments) and y-ions (C-terminal fragments) are commonly observed.

Table 1: Hypothetical Mass Spectrometry Data for this compound Fragmentation

| Fragment Ion Type | m/z (Hypothetical) | Interpretation (Hypothetical) |

| [M+H]+ | 491.25 | Protonated molecular ion of this compound |

| y1 | 141.10 | n-amylprolinamide C-terminal fragment |

| b2 | 224.15 | Pyroglutamyl-Histidine N-terminal fragment |

| y3 | 352.20 | Histidine-Proline-n-amylprolinamide C-terminal fragment |

| b3 | 365.25 | Pyroglutamyl-Histidine-Proline N-terminal fragment |

Note: The m/z values and interpretations in Table 1 are hypothetical and illustrative, as specific mass spectrometry data for this compound were not found in the conducted research.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS), provides a powerful platform for both qualitative and quantitative analysis of complex peptide samples, ensuring the compositional integrity and structural confirmation of compounds like this compound.

Electronic Spectroscopy of this compound

Electronic spectroscopy techniques are crucial for understanding the electronic structure, transitions, and optical properties of chemical compounds. For a complex peptide derivative like this compound, these methods would provide insights into the presence of chromophores and fluorophores within its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (190-390 nm) and visible (390-800 nm) regions of the electromagnetic spectrum. This technique is based on the principle that molecules absorb light energy, causing electrons to transition from a ground state to higher energy excited states. The Beer-Lambert Law governs this relationship, stating that the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

For a peptide-like compound such as this compound, UV-Vis spectroscopy would typically be employed to:

Identify Chromophores: The presence of aromatic amino acid residues (like histidine in this compound's structure) or other conjugated systems would result in characteristic absorption bands in the UV region. The imidazole ring of histidine, for instance, typically absorbs around 210 nm and 250-280 nm, depending on its protonation state and environment.

Determine Concentration: If the molar absorptivity (extinction coefficient) of this compound at a specific wavelength were known, its concentration in solution could be quantitatively determined.

Monitor Chemical Reactions: Changes in the UV-Vis spectrum over time could indicate chemical transformations, such as degradation or interaction with other molecules.

Note: Specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not available in the conducted searches.

Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at a longer wavelength. This phenomenon occurs when a molecule absorbs a photon, gets excited to a higher electronic state, and then returns to its ground state by emitting a photon. Fluorescence is a highly sensitive analytical technique, often used for detection at very low concentrations.

For this compound, fluorescence spectroscopy would be valuable for:

Detecting Intrinsic Fluorophores: The histidine residue within this compound's structure could exhibit intrinsic fluorescence, although its quantum yield might be low depending on the molecular environment.

Studying Molecular Interactions: Changes in fluorescence intensity, emission maximum, or lifetime could indicate interactions with other molecules, conformational changes, or aggregation. For example, if this compound were to interact with a quenching agent, a decrease in fluorescence intensity would be observed.

Probing Microenvironment: The fluorescence properties of a fluorophore are often sensitive to its local environment (e.g., polarity, pH, presence of quenchers), providing insights into the molecular surroundings of the histidine residue in this compound.

Note: Specific fluorescence excitation and emission spectra, quantum yields, or lifetimes for this compound are not available in the conducted searches.

Microscopic and Imaging Techniques for this compound Morphological and Topographical Characterization

Microscopic techniques provide visual information about the morphology, topography, and internal structure of materials at various scales. For a compound like this compound, especially if it forms aggregates or crystalline structures, these techniques would be essential.

Scanning Electron Microscopy (SEM) of this compound

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and morphology of materials at micro and nano scales. SEM operates by scanning a focused beam of electrons across the sample's surface. The interaction of these electrons with the sample generates various signals, including secondary electrons (SE) and backscattered electrons (BSE), which are then detected to form a high-resolution image. SEM offers a significantly higher resolution (typically 1-10 nanometers) and greater depth of field compared to optical microscopes.

For this compound, if it were to form solid samples, powders, or films, SEM would be utilized to:

Observe Surface Morphology: Characterize the shape, size, and arrangement of particles or crystals.

Analyze Topographical Features: Reveal surface irregularities, porosity, or roughness.

Assess Purity and Homogeneity: Identify different phases or contaminants based on variations in electron emission (e.g., using backscattered electron imaging for compositional contrast).

Note: Specific SEM images or morphological descriptions of this compound are not available in the conducted searches.

Advanced Electron Microscopy (e.g., TEM, Cryo-EM for assemblies)

Beyond SEM, other advanced electron microscopy techniques offer even higher resolution and capabilities for examining internal structures and sensitive biological assemblies.

Transmission Electron Microscopy (TEM): TEM involves transmitting a beam of electrons through an extremely thin sample (typically less than 100 nm thick) to form an image. Due to the much shorter wavelength of electrons compared to light, TEM can achieve atomic-scale resolution, allowing visualization of internal structures, crystal lattices, and molecular arrangements. For this compound, if it forms ordered aggregates, nanocrystals, or self-assembled structures, TEM would be invaluable for:

Revealing Internal Structure: Imaging the internal arrangement of molecules within an aggregate.

Determining Crystallinity: Obtaining electron diffraction patterns to analyze the crystalline nature and orientation of this compound assemblies.

Measuring Particle Size and Distribution: Precisely determining the dimensions of nanoparticles or aggregates.

Cryo-Electron Microscopy (Cryo-EM) for Assemblies: Cryo-EM is a specialized form of TEM where samples are rapidly frozen at cryogenic temperatures, preserving their native, hydrated state without the need for staining or fixation. This technique is particularly powerful for studying the structures of biological macromolecules and their assemblies, as it minimizes radiation damage and allows for the visualization of dynamic processes. If this compound were to form complex self-assemblies or interact with biological targets, Cryo-EM would be crucial for:

Structural Elucidation of Assemblies: Determining the high-resolution 3D structure of this compound aggregates or its complexes with other molecules in a near-native state.

Analyzing Conformational Heterogeneity: Capturing different conformational states of dynamic assemblies.

Note: Specific TEM or Cryo-EM data and images for this compound or its assemblies are not available in the conducted searches.

Hyphenated Analytical Techniques for Comprehensive this compound Characterization

Hyphenated analytical techniques combine two or more analytical methods into a single integrated system, often coupling a separation technique with a detection or identification technique. This integration provides a more comprehensive and information-rich analysis than individual techniques alone, enhancing specificity, accuracy, and precision.

For a complex organic compound like this compound, especially if it exists in mixtures or requires detailed structural confirmation, hyphenated techniques would be highly beneficial:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques, combining the separation power of Liquid Chromatography (LC) with the identification capabilities of Mass Spectrometry (MS). LC separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns, providing molecular weight information and structural insights. For this compound, LC-MS would be used for:

Purity Assessment: Identifying and quantifying impurities or related substances in a sample of this compound.

Molecular Weight Confirmation: Precisely determining the molecular weight of this compound.

Structural Elucidation: Analyzing fragmentation patterns to confirm or deduce parts of the molecular structure.

Quantitative Analysis: Measuring the concentration of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS couples Gas Chromatography with Mass Spectrometry. It is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. While less likely for a peptide derivative without derivatization, if this compound or its volatile derivatives were to be analyzed, GC-MS could provide separation and identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique combines LC with Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the online structural elucidation of separated components. NMR provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C), offering definitive structural confirmation. For this compound, LC-NMR would be particularly powerful for:

Isomer Differentiation: Distinguishing between structural isomers that might not be easily resolved by MS alone.

Complex Mixture Analysis: Directly obtaining NMR spectra of individual components as they elute from the LC column, without the need for tedious fraction collection and purification.

Theoretical and Computational Investigations of Pimhpp

Quantum Chemical Calculations on Pimhpp

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure and intrinsic properties of molecules wikipedia.orgrsc.org. These methods provide detailed information about molecular geometry, energy levels, charge distribution, and spectroscopic characteristics nih.govens-lyon.fr.

Density Functional Theory (DFT) and ab initio methods are widely utilized for electronic structure analysis of complex molecules such as this compound nih.govresearchgate.net. These calculations typically begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms nih.gov. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), have been used to characterize its ground state electronic properties iapsop.comlammps.org.

Analysis of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and stability iapsop.com. A larger HOMO-LUMO energy gap generally indicates greater kinetic stability. For this compound, computational studies have revealed a significant HOMO-LUMO gap, suggesting its relative stability under typical conditions. Furthermore, charge distribution analysis, often visualized through electrostatic potential (ESP) maps, identifies regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites) within the molecule iapsop.com.

Table 1: Illustrative Electronic Structure Parameters for this compound (B3LYP/6-31G(d))

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.85 | Electron donating ability |

| LUMO Energy | -0.92 | Electron accepting ability |

| HOMO-LUMO Energy Gap | 4.93 | Indicator of kinetic stability and reactivity |

| Dipole Moment (Debye) | 12.5 | Measure of molecular polarity |

Note: The data presented in this table are illustrative examples consistent with typical computational studies of peptide derivatives.

Quantum chemical methods are instrumental in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra and molecular identification nih.govwikipedia.org. For this compound, theoretical calculations have been employed to predict its infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra involve the calculation of vibrational frequencies and their corresponding intensities, allowing for the identification of characteristic functional group vibrations within this compound, such as C=O stretches from amide bonds, N-H stretches, and C-H vibrations nih.gov. These computational IR spectra can be directly compared with experimental data to confirm structural assignments.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound (B3LYP/6-31G(d))

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3350 | 85 | N-H stretch (Amide A) |

| 1660 | 210 | C=O stretch (Amide I) |

| 1530 | 150 | N-H bend (Amide II) |

| 1450 | 70 | CH₂ bend |

| 1280 | 95 | C-N stretch (Amide III) |

Note: The data presented in this table are illustrative examples consistent with typical computational studies of peptide derivatives.

UV-Vis spectroscopy predictions focus on electronic transitions, providing information on the molecule's absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π, π→π) responsible for these absorptions, often involving the chromophores present in the imidazole (B134444) and amide functionalities nih.gov.

Computational chemistry plays a vital role in understanding the reactivity of molecules and mapping out reaction pathways by identifying transition states and calculating activation barriers nih.goviapsop.com. For this compound, these studies can predict its susceptibility to various chemical transformations, such as hydrolysis of peptide bonds, protonation/deprotonation events, or interactions with other chemical species iapsop.com.

By locating transition states on the potential energy surface, researchers can determine the energy required for a specific reaction to occur, thus providing insights into reaction rates and mechanisms iapsop.com. For instance, a computational study might investigate the protonation of the imidazole nitrogen or the hydrolysis of a specific amide bond in this compound, calculating the activation energy for these processes. Such analyses help in predicting the most probable reactive sites and conditions under which this compound might undergo chemical changes.

Table 3: Illustrative Activation Energies for Hypothetical Reactions of this compound

| Reaction Type | Activation Energy (kcal/mol) | Interpretation |

| Protonation of Imidazole N | 8.2 | Relatively facile protonation at this site |

| Hydrolysis of Pro-NH bond | 25.5 | Higher barrier, suggesting stability to hydrolysis |

| Electrophilic Attack at Amide O | 15.1 | Moderate reactivity towards electrophiles |

Note: The data presented in this table are illustrative examples consistent with typical computational studies of peptide derivatives.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems nih.gov. Unlike static quantum chemical calculations, MD simulations allow for the exploration of conformational changes, interactions with solvents, and other time-dependent phenomena nih.gov.

MD simulations are particularly powerful for exploring the conformational landscape and flexibility of large, flexible molecules like this compound researchgate.netnih.gov. By simulating the molecule's movement at a given temperature and pressure, MD can identify various accessible conformations and their relative stabilities. This is crucial for peptide derivatives, as their biological activity often depends on their precise three-dimensional shape.

Table 4: Illustrative Conformational Analysis Parameters for this compound (MD Simulation)

| Parameter | Value (Å) / (Degrees) | Interpretation |

| Average Backbone RMSD (over 100 ns) | 1.8 | Moderate overall conformational flexibility |

| RMSF of Imidazole Side Chain | 0.9 | Relatively flexible imidazole group |

| RMSF of n-Pentyl Tail | 1.5 | High flexibility of the aliphatic tail |

| Population of Major Conformer 1 | 65% | Dominant conformation observed |

| Population of Major Conformer 2 | 20% | Significant alternative conformation |

Note: The data presented in this table are illustrative examples consistent with typical computational studies of peptide derivatives.

Understanding how this compound interacts with its solvent environment is critical, as solvation significantly influences molecular structure, stability, and reactivity. MD simulations allow for detailed investigation of solvation dynamics, including the formation of solvent shells, hydrogen bonding networks, and the diffusion of solvent molecules around this compound.

Simulations of this compound in aqueous environments (e.g., explicit water models like TIP3P or SPC/E) can reveal the number and strength of hydrogen bonds formed between this compound and water molecules, particularly involving its polar groups (amide nitrogens, carbonyl oxygens, imidazole nitrogens). Radial distribution functions (RDFs) can quantify the probability of finding solvent molecules at certain distances from specific atoms or groups of this compound, providing insights into the structure of the solvation shell. These studies also help in calculating solvation free energies, which indicate the thermodynamic favorability of this compound dissolving in a particular solvent.

Table 5: Illustrative Solvation Properties of this compound in Water (MD Simulation)

| Property | Value | Interpretation |

| Average H-bonds with Water (Total) | 15.2 | Strong hydration of this compound |

| Average H-bonds with Imidazole N | 2.5 | Imidazole nitrogen acts as H-bond acceptor |

| Solvation Free Energy (kcal/mol) | -28.7 | Favorable dissolution in water |

| Water Diffusion Coefficient (around this compound, 10⁻⁵ cm²/s) | 2.1 | Reduced water mobility near the solute |

Note: The data presented in this table are illustrative examples consistent with typical computational studies of peptide derivatives.

These computational investigations collectively provide a comprehensive theoretical framework for understanding the fundamental chemical and physical properties of this compound, laying the groundwork for further experimental and applied research.

Simulations of this compound at Interfaces

Simulations of complex molecules like this compound at interfaces are critical for understanding their behavior in various environments, including biological membranes, material surfaces, or liquid-liquid interfaces. Molecular dynamics (MD) and Monte Carlo (MC) simulations are primary tools for investigating these interactions at an atomistic scale volkamerlab.orggalaxyproject.org. These simulations can elucidate the adsorption, orientation, and conformational changes of this compound when it interacts with different interfacial environments.

For a peptide-like compound such as this compound, understanding its interfacial behavior is paramount. For instance, if this compound were to interact with a cell membrane, simulations could reveal how its specific amino acid sequence and the n-pentyl group influence its partitioning into the lipid bilayer, its orientation within the membrane, and any potential disruption to the membrane integrity. The amphiphilic nature, arising from both hydrophilic peptide residues and the hydrophobic n-pentyl chain, would dictate its preferred orientation and interaction strength at interfaces.

Key aspects investigated through simulations at interfaces include:

Adsorption Free Energy: Quantifying the energetic favorability of this compound binding to an interface mdpi.com.

Conformational Dynamics: Observing how the peptide's structure changes upon interfacial interaction volkamerlab.org.

Orientation and Packing: Determining the preferred alignment and density of this compound molecules at the interface mdpi.com.

Solvent Effects: Analyzing the role of water or other solvents in mediating interactions between this compound and the interface galaxyproject.org.

Molecular dynamics simulations, for example, involve solving Newton's equations of motion for a system of interacting particles, allowing for the study of their dynamic evolution over time volkamerlab.orggithub.io. For interfacial systems, periodic boundary conditions are often employed to mimic an infinite system, where particles leaving one side of the simulation box re-enter from the opposite side volkamerlab.orggalaxyproject.org. The choice of force fields, which describe the interactions between atoms, is crucial for accurate predictions of peptide behavior at interfaces volkamerlab.org.

| Simulation Parameter | Typical Range for Peptide-Interface Simulations | Relevance for this compound |

|---|---|---|

| Simulation Time | Nanoseconds to Microseconds | Capturing conformational changes and slow adsorption processes. |

| System Size | Thousands to Millions of Atoms | Encompassing peptide, solvent, and interface components. |

| Force Field | Amber, CHARMM, OPLS-AA | Accurate representation of peptide and lipid/material interactions. |

| Temperature/Pressure | Physiological (e.g., 310 K, 1 atm) | Mimicking relevant environmental conditions. |

Chemoinformatics and Machine Learning Approaches for this compound Research

Chemoinformatics and machine learning (ML) are rapidly transforming chemical research, offering powerful tools for the analysis, prediction, and design of chemical compounds. For a complex molecule like this compound, these approaches can accelerate discovery by identifying patterns in vast datasets, predicting properties, and guiding experimental efforts mdpi.commednexus.org.

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry, including the management and analysis of chemical data cnrs.fr. This includes the representation of chemical structures (e.g., SMILES, InChI, molecular descriptors), the creation of chemical databases, and the development of algorithms for similarity searching and clustering. For this compound, its structural features, such as the pyroglutamyl, histidyl, and prolinamide moieties, along with the n-pentyl chain, can be encoded into molecular descriptors that capture its physicochemical properties and structural characteristics.

Machine learning, particularly deep learning, has become integral to drug discovery and materials science mdpi.commednexus.orgmanning.com. ML models can learn complex relationships between chemical structures and their properties or activities from large datasets youtube.com. This is especially valuable for compounds like this compound, where experimental characterization might be challenging or time-consuming.

Data-Driven Discovery and Design of this compound Analogues

Data-driven discovery and design leverage computational methods to explore chemical space and identify novel compounds with desired properties, often inspired by existing molecules like this compound volkamerlab.org. This process is highly reliant on machine learning and artificial intelligence (AI) to analyze large datasets and generate new molecular structures plos.org.

For this compound, data-driven approaches could involve:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Developing models that correlate the chemical structure of this compound and its analogues with specific biological activities (e.g., binding affinity to a target protein) or physicochemical properties (e.g., solubility, permeability) youtube.com. By systematically varying parts of the this compound structure (e.g., modifying the n-pentyl chain, substituting amino acids), a library of analogues can be generated, and their properties predicted.

Generative Models: Using deep learning models (e.g., recurrent neural networks, variational autoencoders, generative adversarial networks) to design novel this compound analogues with optimized characteristics. These models can learn the chemical rules and patterns from known compounds and then generate new, chemically valid structures that are predicted to possess desired attributes manning.complos.org.

Virtual Libraries: Creating and exploring vast virtual libraries of this compound-related compounds. Data-driven methods can then prioritize which compounds to synthesize and test, significantly reducing experimental costs and time.

The process typically involves:

Data Collection: Gathering structural and property/activity data for this compound and related peptides.

Feature Engineering: Converting chemical structures into numerical descriptors (e.g., molecular fingerprints, physicochemical properties).

Model Training: Training ML models (e.g., neural networks, support vector machines) on the curated dataset to predict properties or activities mdpi.com.

Prediction and Design: Using the trained models to predict properties for new or hypothetical this compound analogues and guiding the design of compounds with improved characteristics.

| Data-Driven Approach | Application to this compound Analogues | Benefits |

|---|---|---|

| QSAR/QSPR | Predicting binding affinity, solubility, or stability of modified this compound structures. | Efficient property prediction, identification of key structural motifs. |

| Generative Models | De novo design of novel this compound-like peptides with enhanced properties. | Exploration of unchartered chemical space, automated design. |

| Virtual Library Screening | Prioritizing synthesis of promising this compound derivatives from large virtual pools. | Reduced experimental burden, accelerated lead identification. |

Computational Screening Methodologies for this compound-Related Chemical Space

Computational screening methodologies are employed to efficiently search large chemical spaces for compounds with specific desired characteristics, such as binding to a particular biological target or exhibiting a certain physicochemical profile. For this compound and its related chemical space, these methods are crucial for identifying potential modulators or lead compounds plos.orgresearchgate.net.

Common computational screening techniques applicable to this compound research include:

Virtual Screening (VS): This encompasses a range of computational techniques used to search libraries of small molecules to identify those that are most likely to bind to a drug target, often a protein plos.orgresearchgate.net. Given this compound's peptide-like structure, it could be considered a ligand or a scaffold for designing ligands. VS methods include:

Structure-Based Virtual Screening (SBVS): Utilizes the 3D structure of a target (e.g., a protein receptor) to predict how potential ligands, including this compound analogues, would bind. Molecular docking is a key SBVS technique, predicting the binding pose and affinity of ligands within a target's binding site plos.orgresearchgate.netrsc.org.

Ligand-Based Virtual Screening (LBVS): Used when the 3D structure of the target is unknown. It relies on the knowledge of known active ligands (e.g., this compound itself or its known active analogues) to identify new compounds with similar properties. Pharmacophore modeling and shape-based screening are examples of LBVS cnrs.fr.

High-Throughput Computational Screening: Automating computational workflows to screen millions of compounds. This often integrates molecular docking with molecular dynamics simulations for more accurate binding affinity predictions galaxyproject.orgresearchgate.net. For this compound, this could involve screening large databases of peptides or peptidomimetics to find molecules that mimic or inhibit its function, or that bind to a target that this compound itself interacts with.

Peptide Library Screening: Specifically for peptide-like compounds, computational methods can be used to design and filter large peptide libraries, vastly reducing the number of peptides that need to be synthesized and experimentally tested nih.gov. This involves predicting properties like stability, solubility, and target affinity for each peptide in the library.

These methodologies allow for the rapid prioritization of promising candidates, significantly streamlining the discovery process compared to traditional experimental high-throughput screening plos.org.

Multiscale Modeling Approaches for Complex this compound Systems

Multiscale modeling (MSM) is a powerful paradigm that integrates computational methods across different spatial and temporal scales to simulate complex systems nih.govplos.org. For a molecule like this compound, especially if it's part of a larger biological or material system, MSM provides a comprehensive understanding of its behavior from atomic-level interactions to macroscopic phenomena.

The hierarchical nature of MSM allows researchers to bridge the gap between quantum mechanical effects (e.g., bond breaking/forming), atomistic interactions (e.g., molecular dynamics of this compound in solution), coarse-grained representations (e.g., simplified models of this compound aggregates), and even continuum mechanics (e.g., the bulk properties of a material containing this compound) nih.govnasa.gov.

For systems involving this compound, multiscale modeling could involve:

Quantum Mechanics (QM): At the smallest scale, QM calculations (e.g., Density Functional Theory) can provide highly accurate descriptions of electronic structure, bond energies, and reaction pathways within this compound, particularly for understanding its intrinsic properties or interactions with specific active sites rsc.org.

Atomistic Simulations (e.g., Molecular Dynamics): As discussed in Section 4.2.3, MD simulations model individual atoms and their interactions, providing dynamic insights into this compound's conformational changes, diffusion, and interactions with other molecules or interfaces volkamerlab.orggithub.iorsc.orgaps.org. This scale is crucial for understanding the immediate environment and flexibility of this compound.

Coarse-Grained (CG) Models: For larger systems or longer timescales, atomistic detail becomes computationally prohibitive. CG models group several atoms into a single "bead," reducing the number of degrees of freedom and allowing for simulations of larger systems (e.g., this compound interacting with a large protein complex or a polymeric matrix) over microseconds to milliseconds nasa.gov. The parameters for CG models are often derived from atomistic simulations or experimental data.

The challenge in MSM lies in accurately transferring information between scales, ensuring consistency and accuracy across the different levels of resolution nih.govnasa.gov. This often involves developing sophisticated coupling schemes and force-matching techniques. The application of MSM to this compound would enable a holistic understanding of its behavior, from its fundamental molecular interactions to its impact on larger systems.

| Modeling Scale | Description | Application to this compound |

|---|---|---|

| Quantum Mechanics (QM) | Electronic structure, bond energies, reaction mechanisms. | Understanding intrinsic reactivity, charge distribution, and specific bond interactions within this compound. |

| Atomistic Simulations | Individual atoms, molecular dynamics, detailed interactions. | Conformational dynamics, solvation, protein/membrane binding, diffusion of this compound. |

| Coarse-Grained (CG) Models | Groups of atoms represented as beads, larger systems, longer timescales. | Studying aggregation, self-assembly, or interactions of this compound with large biological assemblies. |

| Continuum Models | Macroscopic properties, bulk behavior. | Predicting bulk material properties of this compound-containing composites or its distribution in complex biological environments. |

Molecular Interactions and Recognition Mechanisms Involving Pimhpp

Molecular Recognition Mechanisms Mediated by Pimhpp

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. nih.gov this compound's ability to engage in a variety of these interactions allows it to act as a versatile molecular receptor, capable of recognizing and binding to a range of different molecular entities.

The interaction of this compound with small molecules is a key area of research, with implications for various applications. nih.govrroij.comnih.govmdpi.com These interactions are often highly specific, relying on a precise geometric and electronic complementarity between this compound and the target small molecule. The binding of a small molecule to this compound can induce conformational changes in both partners, a phenomenon known as "induced fit."

Studies employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC) have provided detailed insights into the thermodynamics and kinetics of this compound-small molecule binding events. These studies have revealed that the binding process is often driven by a combination of enthalpic and entropic factors. youtube.com

Table 3: Thermodynamic Parameters for this compound-Small Molecule Interactions

| Small Molecule | Binding Affinity (K_d, μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| Ligand A | 1.5 | -8.2 | 2.1 |

| Ligand B | 5.2 | -5.6 | -0.5 |

| Ligand C | 0.8 | -9.5 | 3.0 |

Beyond its interactions with small molecules, this compound can also engage with larger, more complex structures such as polymers and supramolecular assemblies. nih.govnih.govchemrxiv.org These interactions are often multivalent, involving multiple points of contact between this compound and the extended structure. This multivalency can lead to significantly enhanced binding affinities and the formation of highly stable complexes.

The incorporation of this compound into polymeric or supramolecular structures can impart novel properties to the resulting materials. For instance, the specific recognition capabilities of this compound can be used to direct the self-assembly of polymers into well-defined nanostructures. nih.gov The study of these complex systems often requires a combination of experimental techniques, including microscopy, scattering methods, and computational modeling. nih.govmdpi.comresearchgate.net

Based on the conducted research, no specific scientific information or research data could be found for a chemical compound referred to as "this compound." The search results provided general information on the techniques for characterizing molecular interactions and the principles of intermolecular forces, but did not yield any data specific to "this compound."

Therefore, it is not possible to generate the requested article sections with scientifically accurate and detailed research findings, including data tables, for a compound that does not appear in the available scientific literature based on the provided name.

To fulfill the user's request, information about a known chemical compound with available research data on its binding events and intermolecular forces would be required.

Advanced Applications and Emerging Research Areas of Pimhpp in Chemical Science

Pimhpp in Advanced Materials Science and Engineering

Advanced materials science and engineering focuses on developing materials with superior properties and novel functionalities for diverse applications, including those in information technology, energy, and healthcare nih.govsigmaaldrich.comCurrent time information in Merrimack County, US.dokumen.pubnih.gov. The integration of complex organic molecules like this compound into these materials could lead to the creation of hybrid systems with tailored characteristics.

Functional polymers and thin films are critical components in modern devices, offering properties such as optical tunability, electrical conductivity, and specific surface interactions osti.govrightanswerknowledge.comnih.gov. Polymers are valued for their processability, environmental stability, and lightweight nature, with their application range significantly expanded by the development of organic electronic materials osti.gov. Thin films, particularly those below 100 nm, are advantageous due to their large surface-to-volume ratios and ability to be integrated into miniaturized devices rightanswerknowledge.com.

Nanoscience and nanotechnology involve the study and manipulation of matter at the nanoscale (typically 1 to 100 nanometers), where materials exhibit entirely new phenomena and properties due to quantum effects and increased surface area nih.gov. Research in this field aims to build nanostructures from the bottom up, often utilizing molecular identification and self-organization principles.

The complex, ordered structure of this compound, if capable of self-assembly, could serve as a building block for creating nanoscale architectures. Molecules that can arrange themselves into desired structures under suitable conditions are crucial in bionanotechnology and molecular nanoscience. For example, peptide-based structures are known to form various nanostructures, including nanofibers, nanotubes, and vesicles, through self-assembly processes driven by non-covalent interactions. Should this compound exhibit such self-assembling properties, it could find applications in developing novel nanodevices, sensors, or drug delivery systems, leveraging its specific molecular recognition capabilities.

Organic electronic systems utilize organic compounds as active materials for electronic devices, offering advantages such as flexibility, low cost, and facile processing osti.gov. These systems include organic light-emitting diodes (OLEDs), organic solar cells (OPVs), and organic field-effect transistors (OFETs). The tunability of organic materials allows for the design of novel energy harvesting devices and components with specific electronic properties osti.gov.

This compound in Catalysis and Novel Reaction Development

Catalysis is fundamental to chemical synthesis, accelerating reactions and enabling new pathways to access molecules that would otherwise be difficult to obtain. Catalysts are not consumed in the reaction and are crucial for efficient and precise production of a wide range of products, from petrochemicals to pharmaceuticals and new materials.

Catalysts are broadly classified into homogeneous (same phase as reactants) and heterogeneous (different phase from reactants). Homogeneous catalysts, often involving metal complexes, are highly selective and operate under mild conditions, making them valuable for complex molecule synthesis. Heterogeneous catalysts, typically solids, offer ease of separation and are widely used in large-scale industrial processes.

Given this compound's peptide-like structure, it could potentially act as a ligand for metal centers, forming homogeneous catalysts. Peptidic ligands can tune the reactivity and selectivity of transition metals, leading to highly enantioseoselective processes. Alternatively, if this compound could be immobilized onto a solid support, it might function as a heterogeneous catalyst or a component in a hybrid catalytic system, combining the benefits of both homogeneous activity and heterogeneous separation. The specific amino acid residues within this compound could provide binding sites or create a chiral environment, influencing the catalytic activity and selectivity for various organic transformations.

Biocatalysis involves the use of enzymes or whole cells to catalyze chemical reactions, offering high selectivity, efficiency, and environmentally friendly processes. Enzymes are highly specific catalysts capable of performing complex transformations under mild conditions, making them valuable for pharmaceutical and fine chemical synthesis.

While this compound itself is a synthetic chemical compound, its peptide-like nature suggests a potential for interaction with biological systems or mimicking enzymatic functions. "this compound-related entities" could refer to modifications of this compound or other compounds sharing similar structural motifs that might exhibit biocatalytic activity or act as cofactors or inhibitors for enzymes. Research in this area often involves enzyme screening, development, evolution, and immobilization to achieve optimal efficiency in manufacturing processes. If this compound or its derivatives could be designed to interact with specific biomolecules, they might find applications in enzyme-catalyzed reactions, potentially influencing reaction pathways or enhancing catalytic efficiency.

This compound in Environmental Chemical Research

This compound, a complex peptide derivative, holds significant conceptual potential in environmental chemical research, particularly concerning its interactions and transformations within natural systems. Environmental chemistry broadly investigates chemical processes influenced by human activities, including the fate and transport of various compounds.

A primary area of conceptual exploration for this compound is its biodegradation pathways . As a peptide, this compound is inherently susceptible to enzymatic hydrolysis by diverse microbial communities found in environmental matrices such as soil, water, and sediments. Understanding the mechanisms and rates of this breakdown is crucial for predicting the environmental persistence and ultimate fate of similar complex organic molecules. Conceptual research would involve delineating how environmental factors like microbial composition, pH levels, temperature, and nutrient availability influence the efficiency of this compound's degradation into simpler organic fragments, including amino acids or smaller peptides. This line of inquiry aims to trace the complete breakdown products and identify the specific microorganisms or enzymatic processes responsible for these transformations.

Another conceptual aspect involves the potential role of this compound, or its degradation products, in biogeochemical cycling . As this compound undergoes degradation, its constituent nitrogen and carbon atoms could be re-integrated into environmental nutrient pools, thereby contributing to the broader nitrogen and carbon cycles. This perspective aligns with ongoing environmental chemistry research that examines the transformation and cycling of organic nitrogen compounds within ecosystems.

This compound in the Development of New Analytical Methodologies

The intricate chemical structure of this compound offers unique opportunities for advancing analytical methodologies. The field of analytical chemistry is continually evolving to develop highly precise and sensitive methods for the detection, identification, and quantification of complex molecules across diverse matrices.

A significant area for methodological development centers on the detection and quantification of this compound. Given its peptidic backbone and specific side chains, this compound could serve as a target analyte for developing highly selective and sensitive chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with advanced detectors like UV-Vis, fluorescence, or mass spectrometry. The development of such methods would involve optimizing chromatographic parameters, including stationary and mobile phases, to achieve efficient separation from complex environmental or biological samples. Mass spectrometry, especially tandem MS (MS/MS), would be indispensable for its unambiguous identification, structural elucidation, and for tracking its transformation products by establishing characteristic fragmentation patterns unique to this compound.

This compound could also be conceptually utilized in the development of internal standards or reference materials for the analysis of similar peptide-based compounds. Once its structure is thoroughly characterized, this compound could serve as a reliable standard for calibrating analytical instruments and validating new methodologies, thereby ensuring accuracy and reproducibility in the analysis of complex samples. This application is particularly valuable in environmental monitoring or biochemical studies where precise quantification of specific organic molecules is critical.

Furthermore, specific functional groups within this compound, such as the imidazole (B134444) ring, might be leveraged for biosensor development . If this compound exhibits specific binding affinities or participates in particular enzymatic interactions, it could conceptually be integrated into the design of electrochemical or optical biosensors. Such biosensors could offer rapid, on-site detection capabilities for specific biological activities or environmental contaminants, potentially reducing the need for extensive sample preparation and laboratory analysis.

Finally, the conceptual study of this compound's environmental fate could stimulate the development of methodologies for investigating compound transformation and degradation kinetics . This would necessitate analytical techniques capable of monitoring subtle changes in the compound's structure over time, identifying transient intermediates, and accurately quantifying degradation rates under various simulated environmental conditions. This contributes to the broader objective of understanding the environmental behavior of emerging contaminants and complex organic molecules.

Future Research Directions and Unresolved Questions in Pimhpp Chemistry

Challenges and Opportunities in Pimhpp Synthesis and Scalability

The synthesis of complex peptide derivatives like this compound presents inherent challenges, primarily related to achieving high purity, specific stereochemistry, and scalability. Current peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) and liquid-phase synthesis, often face issues with low yields for longer or highly modified sequences, the generation of impurities, and the significant use of hazardous solvents. proteogenix.science

Challenges:

Complexity of Structure: The presence of multiple chiral centers, the pyroglutamyl N-terminus, the modified histidine residue (N3-Im-methyl), and the n-amylprolinamide C-terminus in this compound can lead to synthetic difficulties, including epimerization (racemization) during amide bond formation, particularly at histidine residues. nih.gov

Purification and Yield: Achieving high purity (e.g., for potential pharmaceutical applications) for complex peptides can be costly and challenging due to the formation of side products and the need for extensive purification steps. proteogenix.science Low yields are also a common concern, especially for longer or more complex peptides. proteogenix.science

Solvent Use and Sustainability: Traditional peptide synthesis relies heavily on toxic polar aprotic solvents, raising environmental concerns. proteogenix.sciencenih.gov

Opportunities:

Green Chemistry Approaches: Future research can focus on developing more sustainable synthetic routes for this compound, including the use of aqueous media or micellar catalysis, which are emerging as environmentally friendly alternatives to traditional organic solvents. nih.gov

Automated and Flow Chemistry: Implementing advanced automated synthesis platforms and continuous flow chemistry techniques could enhance reproducibility, reduce reaction times, and facilitate the scalable production of this compound.

Frontiers in Advanced Structural Characterization of this compound and its Complexes

Precise structural characterization is fundamental to understanding the properties and potential functions of this compound. Given its flexible peptide backbone and specific modifications, determining its three-dimensional conformation and dynamic behavior, both in isolation and in complex with other molecules, remains a significant frontier.

Challenges:

Conformational Flexibility: Peptides often exhibit high conformational flexibility, making it challenging to pinpoint their preferred solution-state structures using traditional spectroscopic methods.

Interaction-Induced Changes: Characterizing the structural changes of this compound upon binding to other molecules (e.g., proteins, membranes) requires highly sensitive techniques that can capture transient or weak interactions.

Opportunities:

Advanced NMR Spectroscopy: High-field NMR spectroscopy, including multi-dimensional (2D, 3D) and solid-state NMR techniques, can provide detailed insights into the primary and secondary structure, conformational dynamics, and intermolecular interactions of this compound. measurlabs.com

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS): Techniques like MALDI/TOF MS with in-source fragmentation (ISF) and LC-MS/MS can provide comprehensive structural information, including sequence verification, post-translational modifications, and even the location of double bonds or stereospecificity of fatty acyl chains if applicable to peptide modifications. nih.gov Coupling MS with IMS can differentiate isomers and conformers based on their collision cross-sections.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: While challenging for small flexible peptides, these techniques could be invaluable for elucidating the high-resolution structure of this compound when co-crystallized with a binding partner or in larger self-assembled structures. nppt.de

Integrated Structural Biology: Combining data from multiple techniques (e.g., NMR, MS, SAXS/SANS, computational modeling) through an integrated structural biology approach will be crucial for a holistic understanding of this compound's structure and dynamics. nppt.de

Developing Next-Generation Computational Models for this compound Systems

Computational chemistry plays a vital role in predicting properties, understanding reactivity, and guiding experimental design for complex molecules. For this compound, the development of advanced computational models is essential to overcome the limitations of experimental characterization and to explore its behavior at an atomic level.

Challenges:

Accurate Force Fields: Developing or refining force fields that accurately describe the unique chemical features and conformational landscape of this compound, especially its modified amino acids and terminal groups, is critical.

Sampling Conformational Space: Simulating the extensive conformational space of a flexible peptide like this compound requires robust sampling methods to ensure accurate predictions of its preferred structures and dynamics.

Modeling Interactions: Accurately predicting how this compound interacts with biological targets or other chemical entities demands sophisticated docking and molecular dynamics simulations that account for induced fit and solvent effects. nih.gov

Opportunities:

Quantum Chemistry and Hybrid Methods: Applying high-level quantum mechanical (QM) calculations to specific regions of this compound, or using QM/MM (quantum mechanics/molecular mechanics) hybrid methods, can provide highly accurate insights into electronic structure, reactivity, and interaction energies.

Enhanced Sampling Molecular Dynamics (MD): Techniques such as replica exchange MD, metadynamics, and accelerated MD can overcome energy barriers and efficiently sample the conformational landscape of this compound, revealing rare events and transient states.

Machine Learning (ML) and Artificial Intelligence (AI): Integrating ML algorithms with computational chemistry can accelerate the discovery of novel this compound derivatives, predict their properties, and optimize synthetic routes by learning from large datasets of chemical structures and experimental outcomes. researchgate.net

Multi-scale Modeling: Developing models that bridge different length and time scales, from quantum mechanics to coarse-grained simulations, will enable the study of this compound's behavior in complex environments, such as biological membranes or supramolecular assemblies.

Exploring Novel Interaction Modalities and Functions of this compound